Benzenediphosphonic acid

Vue d'ensemble

Description

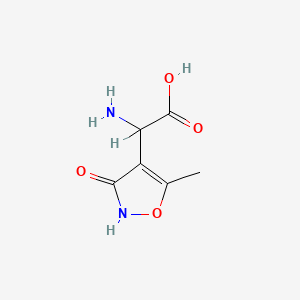

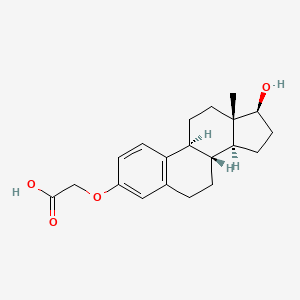

Benzenediphosphonic acid, also known as 1,2-Benzenediphosphonic acid, is a chemical compound with the molecular formula C6H8O6P2 . It has an average mass of 238.072 Da and a monoisotopic mass of 237.979614 Da . It is also known by other names such as 1,2-Phenylenbis(phosphonic acid) and Phosphonic acid, 1,2-phenylenebis .

Synthesis Analysis

The synthesis of 1,4-benzenediphosphonic acid involves dissolving the compound in water and adjusting the pH to 2 with concentrated hydrochloric acid . The addition of 0.1M NaOH solution yields rectangular block crystals after 2 days .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C6H8O6P2 . The structure of this compound is similar to the P-O-P structure of native pyrophosphate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C6H8O6P2, average mass 238.072 Da, and monoisotopic mass 237.979614 Da . More specific properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not provided in the search results.Applications De Recherche Scientifique

1. Bone Localization Studies

Benzenediphosphonic acid and its derivatives have been studied for their potential in bone localization. One study investigated the effect of substitutions on the bone localization of methylenediphosphonic acid derivatives. Ethylidenediphosphonic acid, a monosubstituted compound, showed high femur-to-liver and femur-to-muscle ratios, indicating potential for bone imaging and therapy applications (Wang, Mojdehi, Fawwaz, & Johnson, 1979).

2. Chemical Reactions and Stability

Research into the reactivity of carbonyl diphosphonic acid, a structurally similar compound to this compound, showed its potential as a building block for synthesizing substituted methylenediphosphonates. This study revealed unique properties of carbonyl diphosphonic acid, such as the instability of its oximes, which could have implications in organic synthesis and materials science (Khomich et al., 2017).

3. Coordination Network Formation

Sodium trihydrogen-1,4-benzenediphosphonate, a derivative of this compound, forms a unique coordination network. This structure, characterized by sodium-phosphonate sheets pillared by benzene rings, has potential applications in materials science and crystallography (Ayi, Burrows, Mahon, & Pop, 2011).

4. Applications in Pillared Compounds

This compound has been used to create pillared compounds in topotactic reactions. This research provides insights into the mechanisms of these reactions and the potential applications of these pillared compounds in materials science and catalysis (Alberti, Giontella, Murcia‐Mascarós, & Vivani, 1998).

5. Formation of Molecular Networks

Studies on the formation of molecular networks through charge-assisted hydrogen bonding have involved this compound. These networks, formed with bis(amidines) and this compound, have implications in the development of new materials and crystal engineering (Lie, Maris, & Wuest, 2014).

Mécanisme D'action

While the specific mechanism of action for Benzenediphosphonic acid is not mentioned in the search results, bisphosphonates, which have a similar P-C-P structure, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .

Safety and Hazards

Orientations Futures

While specific future directions for Benzenediphosphonic acid are not mentioned in the search results, one paper discusses the preparation of cerium(IV) phenylphosphonates and 4-substituted phenylphosphonates by reaction with corresponding acids, including 1,4-benzenediphosphonic acid . This suggests potential future directions in the preparation of new coordination network structures .

Propriétés

IUPAC Name |

(2-phosphonophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6P2/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJPAMQRBHASEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958554 | |

| Record name | 1,2-Phenylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37451-80-2 | |

| Record name | Benzene-1,4-diphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037451802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Phenylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/no-structure.png)

![(2S,3S,6R)-3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1211455.png)